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Anhydrosecoisolariciresinol

Cat. No.: B1631141
M. Wt: 344.4 g/mol
InChI Key: ROGUIJKVZZROIQ-HOTGVXAUSA-N
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Description

Overview of Lignans (B1203133) and Polyphenolic Compounds in Academic Research

Lignans are a major class of polyphenolic compounds, which are secondary metabolites ubiquitously present in the plant kingdom. techscience.com Structurally, lignans are characterized by the dimerization of two phenylpropane units. techscience.com Polyphenols, a diverse group of phytochemicals, are a cornerstone of research in natural product chemistry, food science, and pharmacology due to their wide range of biological activities. oup.comnih.gov Academic research has extensively investigated the antioxidant, anti-inflammatory, and disease-preventive properties of polyphenols, with lignans being a particularly prominent subgroup. oup.comresearchgate.net These compounds are found in a variety of plant-based foods, including seeds, whole grains, fruits, and vegetables. mdpi.com The study of polyphenols has revealed their potential to influence numerous physiological processes, making them a focal point for the development of functional foods and therapeutic agents. nih.gov

Anhydrosecoisolariciresinol within the Lignan (B3055560) Family: A Research Focus

This compound (AHS) is a specific lignan that has garnered attention in scientific research. ontosight.ai It is structurally defined by a tetrahydrofuran (B95107) ring with two methoxyphenol groups. ontosight.ai AHS is notably found in flaxseed (Linum usitatissimum L.), where it is primarily formed as a conversion product of secoisolariciresinol (B192356) during acid hydrolysis. researchgate.netresearchgate.net This conversion is a key aspect of its chemistry and is often a focal point in studies involving the quantification and extraction of lignans from flax. researchgate.net Research on AHS is often linked to the broader investigation of flax lignans and their metabolites, which are studied for their potential health benefits. mdpi.com

Significance of this compound in Natural Product Chemistry and Biological Sciences

The significance of this compound in natural product chemistry lies in its identity as a distinct lignan with specific chemical properties and biological activities. Its synthesis and characterization are subjects of chemical research, providing insights into the structural diversity of lignans. mdpi.com In biological sciences, AHS is investigated for its potential pharmacological effects, including anti-tumor, antioxidant, anti-inflammatory, and antimicrobial properties. researchgate.netontosight.ai Studies have explored its effects on various cancer cell lines and its capacity to scavenge free radicals. researchgate.netmedchemexpress.com As a derivative of the well-known lignan secoisolariciresinol, research into AHS contributes to a deeper understanding of the structure-activity relationships within the lignan family and their potential applications.

Detailed Research Findings

Anti-Tumor Activity of this compound

Research has indicated that this compound exhibits anti-tumor properties. Studies have shown its ability to inhibit the growth of certain cancer cell lines.

Cell LineFindingsReference
Human Breast Cancer (MCF-7)Decreased cell growth medchemexpress.com
Human Breast Cancer (MDA-MB-231)Decreased cell growth medchemexpress.com
Hepatoma (bel-7402)Showed significant, consistent anti-proliferative activity with an IC50 value of 18 µmol/l. nih.gov

Antioxidant Properties of this compound

The antioxidant capacity of this compound has been evaluated in various studies, highlighting its role as a free radical scavenger.

AssayFindingsReference
DPPH Radical ScavengingClassified as a medium-kinetics antioxidant with a second-order rate constant (k2) between 1.85 to 2.29 μmol⁻¹ dm³ s⁻¹. researchgate.net
Rancimat MethodShowed protective effects against lipid peroxidation, ranking higher than p-coumaric acid but lower than secoisolariciresinol and other tested compounds. researchgate.net

Anti-inflammatory and Antimicrobial Research on this compound

Investigations into the anti-inflammatory and antimicrobial effects of this compound have been reported, suggesting a broader spectrum of biological activity.

ActivityFindingsReference
Anti-inflammatoryLignans, as a class, are studied for their anti-inflammatory potential. ontosight.ai
AntimicrobialThe effect of this compound on the growth of various microbes has been determined. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24O5 B1631141 Anhydrosecoisolariciresinol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[[(3R,4R)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methyl]-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O5/c1-23-19-9-13(3-5-17(19)21)7-15-11-25-12-16(15)8-14-4-6-18(22)20(10-14)24-2/h3-6,9-10,15-16,21-22H,7-8,11-12H2,1-2H3/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGUIJKVZZROIQ-HOTGVXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC2COCC2CC3=CC(=C(C=C3)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C[C@H]2COC[C@@H]2CC3=CC(=C(C=C3)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Occurrence and Phytochemical Sourcing

Botanical Sources of Anhydrosecoisolariciresinol

The presence of this compound has been documented in a range of plants, from common agricultural crops to specific trees and herbaceous plants.

Research has identified the flowers of Wedelia biflora, a plant used in traditional medicine, as a natural source of this compound. medchemexpress.comglpbio.combiocrick.comchemondis.comchemfaces.com A study focused on the chemical composition of its flowers reported the successful isolation and structural elucidation of this compound among other phenolic compounds. nih.gov This highlights W. biflora flowers as a direct source of the compound in its natural state. medchemexpress.comnih.govmedchemexpress.com

Flaxseed (Linum usitatissimum) is the most significant agricultural source of lignans (B1203133), particularly secoisolariciresinol (B192356) diglucoside (SDG). researchgate.netresearchgate.net this compound is primarily obtained from flaxseed as a derivative during laboratory processing. researchgate.netnih.gov Specifically, it is formed through the acid hydrolysis of its precursor, SDG, a process that simplifies quantification and analysis. researchgate.netjst.go.jpslu.se An optimized extraction procedure involves direct hydrolysis of defatted flaxseed, which yields this compound with high purity. nih.gov While SDG is the major lignan (B3055560), this compound is also considered one of the key lignans present in flaxseed, alongside others like secoisolariciresinol and matairesinol (B191791). researchgate.net

Table 1: Lignan Extraction from Linum usitatissimum (Flaxseed)

Precursor CompoundExtraction ProcessResulting CompoundPurityReference
Secoisolariciresinol Diglucoside (SDG)Direct Hydrolysis in Hydrochloric Acid (1 M) at 100°C for 1 hourThis compound98% nih.gov

The PubChem database reports the presence of this compound in both the Taiwan incense-cedar (Calocedrus formosana) and stinging nettle (Urtica dioica). nih.gov

Calocedrus formosana : This coniferous tree, native to Taiwan, contains a variety of lignans in its leaves, bark, and heartwood. researchgate.netncsu.eduscite.ai While many studies focus on other lignans like matairesinol, this compound has been specifically identified as a constituent of this species. nih.govncsu.edudntb.gov.ua

Urtica dioica : Stinging nettle is well-known for its rich content of lignans, which are considered responsible for many of its biological activities. nih.govresearchgate.netnih.gov Polar extracts from its roots have been shown to contain lignans such as secoisolariciresinol. thieme-connect.com The presence of this compound has also been reported in this plant. nih.govdntb.gov.ua

Table 2: Documented Botanical Sources of this compound

Plant SpeciesCommon NameFamilyDocumented PresenceReference
Wedelia bifloraSingapore DaisyAsteraceaeYes medchemexpress.comnih.gov
Linum usitatissimumFlaxLinaceaeYes (primarily as a derivative) nih.govresearchgate.net
Calocedrus formosanaTaiwan Incense-cedarCupressaceaeYes nih.govdntb.gov.ua
Urtica dioicaStinging NettleUrticaceaeYes nih.govdntb.gov.ua

Distribution and Accumulation within Plant Tissues

Lignans are not uniformly distributed throughout a plant. Their concentration varies significantly between seeds, fruits, and vegetative organs like leaves, stems, and roots, reflecting their different physiological roles. uvigo.es

Seeds and fruits are often major storage sites for lignans.

Linum usitatissimum : The highest concentration of lignan precursors in flax is found in the seeds. nih.gov The main lignan, SDG, is concentrated in the outer layer of the seed, known as the seed hull. researchgate.net The content in defatted flaxseed flour can range from 6 to 29 mg/g. researchgate.net

Calocedrus formosana : Lignans have been isolated from the pericarp (fruit wall) of this tree. scite.ai The plant produces seed cones, which are also sites of chemical constituent accumulation. conifersgarden.com

Vegetative tissues also serve as sites for the synthesis and accumulation of lignans. These compounds are transported through the plant's vascular tissues, the xylem and phloem. uvigo.es

Urtica dioica : In stinging nettle, lignans show a distinct distribution pattern. Research indicates a high accumulation of secoisolariciresinol (a precursor to this compound) in the roots and the core tissue of the bottom internodes (stems). nih.govresearchgate.net Pinoresinol (B1678388) diglucosides, another type of lignan, are abundant in young internodes and leaves. nih.govresearchgate.net

Calocedrus formosana : The heartwood (a part of the stem) of the Taiwan incense-cedar is a known source of various lignans. ncsu.edudoaj.org Additionally, studies have identified lignans in the leaves of the plant. researchgate.net

Linum usitatissimum : While seeds are the primary source, research on in vitro cultures has shown that this compound diglucoside can accumulate in regenerated shoots, indicating its presence in the vegetative parts of the plant. mdpi.com

Wedelia biflora

In the traditional medicine of India and Vietnam, Wedelia biflora has been used to address a variety of symptoms. chemfaces.com

Table 1: Plant Sources of this compound and Their Ethnobotanical Significance

Plant SpeciesFamilyDocumented Location of this compoundTraditional Uses of the Plant
Linum usitatissimumLinaceaeSeeds, Fruits researchgate.netFood, nutritional supplement hospitaldebraga.ptnih.gov
Urtica dioicaUrticaceaeGeneral nih.govTraditional medicine
Wedelia bifloraAsteraceaeFlowers chemfaces.commedchemexpress.comTraditional medicine in India and Vietnam chemfaces.com
Calocedrus formosanaCupressaceaeGeneral nih.govNot specified
Artemisia annuaAsteraceaeGeneral mdpi.comTraditional medicine for various ailments mdpi.com

Biosynthesis and Intermediary Metabolic Pathways

Integration within the Phenylpropanoid Metabolic Pathway

The biosynthesis of anhydrosecoisolariciresinol, like other plant lignans (B1203133), is deeply integrated within the broader phenylpropanoid metabolic pathway. researchgate.netisc.ac This fundamental pathway is responsible for producing a vast array of secondary metabolites in plants, including flavonoids, stilbenoids, and the essential precursors for lignin (B12514952) and lignans. nih.gov The journey begins with the amino acid phenylalanine, which enters the phenylpropanoid pathway and is converted through a series of enzymatic reactions into various hydroxycinnamic acids and their corresponding alcohols, known as monolignols.

The primary monolignol that serves as the building block for this compound and many other lignans is coniferyl alcohol. researchgate.net The biosynthesis of lignans diverges from lignin production at the point of monolignol dimerization. While lignin is formed through the random, non-specific polymerization of monolignols, lignan (B3055560) biosynthesis involves a controlled and stereospecific coupling of two monolignol units. slu.se This critical coupling reaction, which for many lignans yields pinoresinol (B1678388), marks the entry point into the specific lignan biosynthetic pathway that ultimately leads to secoisolariciresinol (B192356), the direct precursor of this compound. researchgate.netslu.se

Enzymatic Transformations Leading to this compound

The formation of this compound involves a series of specific enzymatic steps that convert upstream intermediates into its direct precursor, followed by a final dehydration reaction.

Role of Secoisolariciresinol as a Direct Precursor

Secoisolariciresinol (SECO) is established as the direct precursor to this compound. acs.org this compound is the dehydrated, or anhydrous, form of secoisolariciresinol. researchgate.netisc.ac The transformation involves the removal of a water molecule from the secoisolariciresinol structure to form a tetrahydrofuran (B95107) ring. mdpi.com In laboratory settings, this conversion is frequently observed during the chemical analysis of lignans from plant sources like flaxseed. researchgate.netnih.gov Acid hydrolysis, a common step in the extraction and quantification of lignans, readily and often completely converts secoisolariciresinol into this compound. researchgate.netisc.acnih.gov This chemical artifact has been utilized to develop simplified HPLC methods for quantifying total secoisolariciresinol content by measuring the amount of its stable, dehydrated derivative. researchgate.net

Dehydration Mechanisms and Associated Enzymes

The conversion of secoisolariciresinol to this compound occurs via intramolecular dehydration. researchgate.net This reaction results in the formation of a stable furan (B31954) ring structure. While this transformation is well-documented as a result of acid-catalyzed reactions during analytical procedures, specific enzymes that catalyze this dehydration step in vivo are not well-characterized in the scientific literature. researchgate.netnih.govcabidigitallibrary.org Much of the existing research describes the formation of this compound as an artifact of the isolation process rather than a defined, enzyme-mediated biosynthetic step. researchgate.net However, the conversion of 1,4-butanediols to tetrahydrofurans is a known chemical synthesis step, often achieved under acidic conditions or through the elimination of a tosylate group, which mimics the dehydration process. mdpi.com

Pinoresinol-Lariciresinol Reductase (PLR) Activity in Lignan Biosynthesis

Pinoresinol-lariciresinol reductases (PLRs) are crucial enzymes that operate upstream in the lignan biosynthetic pathway, directly leading to the formation of secoisolariciresinol. nih.govnih.gov Following the initial dimerization of two coniferyl alcohol molecules to form pinoresinol, PLRs catalyze two consecutive reduction steps. researchgate.netnih.gov

The process unfolds as follows:

First Reduction: PLR reduces pinoresinol to form lariciresinol (B1674508). nih.govuniprot.org

Second Reduction: The same enzyme then catalyzes the reduction of lariciresinol to yield secoisolariciresinol. nih.govuniprot.org

These enzymes are pivotal as they sit at a key juncture that directs metabolic flux towards a diverse array of 8-8' lignans. nih.govnih.gov The activity and stereospecificity of PLRs are critical factors in determining the type and enantiomeric form of the lignans produced in a particular plant species. nih.gov For instance, different PLR enzymes can produce different enantiomers of secoisolariciresinol, which may then have distinct metabolic fates. nih.gov The overexpression of the PLR gene has been explored as a genetic engineering strategy to enhance the production of lignans in plants like wheat. k-state.edu

Molecular Regulation of Lignan Biosynthesis

The biosynthesis of lignans is a tightly controlled process, regulated at the molecular level primarily through the expression of the genes encoding the necessary enzymes.

Transcriptional Regulation of Biosynthetic Genes

The regulation of lignan biosynthesis is intricately linked with the transcriptional control of the entire phenylpropanoid pathway and, in many cases, the broader network governing secondary cell wall formation. nih.gov The expression of genes encoding key biosynthetic enzymes, such as pinoresinol-lariciresinol reductase (PLR), is coordinated by a network of transcription factors. nih.govnih.gov

Several families of transcription factors have been identified as key regulators, including:

MYB Factors: These are prominent regulators that can act as either activators or repressors of lignin and lignan biosynthetic genes. nih.govfrontiersin.org They often bind to specific DNA sequences known as AC elements found in the promoter regions of their target genes, thereby controlling their coordinated expression. nih.govnih.gov

NAC Domain Factors: These transcription factors often function as "master switches" at the top of the regulatory hierarchy, activating a cascade of downstream transcription factors and the biosynthetic genes for lignin, cellulose, and xylan. nih.govfrontiersin.org

The transcriptional network is complex, with studies showing that the overexpression of certain transcription factors can reactivate and boost the entire pathway. nih.gov This can lead to an increased supply of monolignol precursors, which in turn enhances the production of downstream products like lignans. nih.gov Research in various plant species continues to uncover the specific transcription factors and regulatory elements that fine-tune the metabolic flux towards the synthesis of particular lignans. researchgate.netmdpi.com

Post-Transcriptional Control by Small RNAs (miRNAs, phasiRNAs)

The biosynthesis of lignans, including the metabolic precursors to this compound, is not only regulated at the transcriptional level but is also subject to sophisticated post-transcriptional control mechanisms. nih.gov Among these, small non-coding RNAs (sRNAs), particularly microRNAs (miRNAs) and phased, small interfering RNAs (phasiRNAs), have emerged as critical regulators of gene expression in the lignan biosynthetic pathway. tandfonline.comfrontiersin.org These molecules, typically 20-24 nucleotides in length, modulate gene expression primarily by guiding the cleavage or translational repression of target messenger RNAs (mRNAs). nih.govfrontiersin.org

Research in flax (Linum usitatissimum), a prominent source of lignans, has provided significant insights into this regulatory layer. researchgate.net Studies have identified numerous miRNA families that are involved in the regulation of lignan synthesis. tandfonline.com For instance, analyses of flax seeds at different developmental stages have led to the identification of both known and novel miRNA families whose expression levels correlate with lignan content. researchgate.net

A key mechanism involves miRNAs triggering the production of phasiRNAs from specific genomic loci known as PHAS loci. tandfonline.comnih.gov These miRNAs bind to and initiate the cleavage of a primary transcript, which is then processed into a series of phased siRNAs by the enzyme Dicer-like 4 (DCL4). These phasiRNAs, in turn, can regulate a suite of target genes in trans. nih.gov In the context of lignan biosynthesis, this creates a cascading regulatory network. Studies have identified specific miRNA-PHAS loci-phasiRNA-target gene pathways that are active during flax seed development. tandfonline.comtandfonline.com For example, five distinct miRNA types have been found to trigger the generation of 39 phasiRNAs, which subsequently regulate target genes involved in the metabolic pathway. tandfonline.comtandfonline.com These regulatory modules allow for precise, coordinated control over the flux through the lignan synthesis pathway. tandfonline.com

The negative regulatory role of miRNAs is a central feature of this control. tandfonline.com They can directly target the mRNAs of key biosynthetic enzymes or transcription factors that control the expression of these enzyme-coding genes. nih.gov Quantitative real-time PCR (qRT-PCR) analyses have confirmed the regulatory relationships within these pathways, demonstrating that differential expression of specific miRNAs and their derived phasiRNAs in different flax varieties corresponds to significant differences in lignan accumulation. tandfonline.com

Table 1: Identified miRNA-phasiRNA Regulatory Pathways in Flax Lignan Synthesis

Triggering miRNA PHAS Loci Number of phasiRNAs Produced Potential Target Gene Functions Reference
5 identified miRNA types 22 (21-nt) & 28 (24-nt) PHAS loci 39 Laccases, Transcription Factors tandfonline.com, tandfonline.com

Interplay with Lignin Biosynthesis and Plant Chemical Ecology

The biosynthetic pathway leading to this compound is intricately linked with the biosynthesis of lignin, as both pathways derive their monomeric precursors from the general phenylpropanoid pathway. nih.govnih.gov This metabolic intersection results in a complex interplay, where the flow of intermediates is partitioned between the production of lignans and lignin, two fundamentally important classes of plant polymers. nih.gov

Lignans and lignin are both formed from the oxidative coupling of monolignols, primarily coniferyl alcohol, sinapyl alcohol, and p-coumaryl alcohol. nih.govnih.gov The synthesis of these monolignols begins with the amino acid phenylalanine and proceeds through a series of enzymatic steps. nih.gov Key enzymes such as pinoresinol-lariciresinol reductase (PLR) are crucial in diverting the pathway towards lignan synthesis by converting pinoresinol to lariciresinol and subsequently to secoisolariciresinol, a direct precursor that can be dehydrated to form this compound. nih.govmdpi.com In contrast, the polymerization of monolignols by peroxidases and laccases in the cell wall leads to the formation of lignin, which provides structural support to the plant. nih.gov

The regulation of this metabolic branch point is controlled by a network of transcription factors, including members of the MYB family. nih.govmdpi.com Some MYB transcription factors are known to regulate genes in both the lignin and lignan biosynthetic pathways, acting as master switches that can modulate the allocation of phenylpropanoid precursors. nih.govmdpi.com For instance, the promoter of the pinoresinol reductase 1 (PrR1) gene is regulated by the transcription factors SND1 and MYB46, which are also known regulators of secondary wall formation and lignin synthesis. mdpi.com Furthermore, small RNAs like miR828 can target these MYB transcripts, adding another layer of control that reinforces the regulation of both pathways. nih.gov

From a chemical ecology perspective, this interplay is significant. Lignans, including this compound and its precursors, play vital roles in plant defense against a range of biotic and abiotic stresses. nih.govnchu.edu.tw They function as antifeedants, growth inhibitors, and antimicrobial agents, protecting the plant from herbivores and pathogens. researchgate.net The production of these defensive compounds is often induced upon attack, suggesting a dynamic role in the plant's chemical defense arsenal. researchgate.net The allocation of phenylpropanoid units to either structural reinforcement (lignin) or chemical defense (lignans) represents a critical metabolic decision for the plant, balancing the needs for growth and defense in response to environmental cues and threats. cas.cz

Table 2: Key Enzymes and Regulatory Factors at the Lignan-Lignin Biosynthetic Branch Point

Factor Type Role Pathway Involvement Reference
Pinoresinol-Lariciresinol Reductase (PLR) Enzyme Catalyzes the conversion of pinoresinol to secoisolariciresinol. Lignan Synthesis nih.gov, mdpi.com, nih.gov
Secoisolariciresinol Dehydrogenase (SDH) Enzyme Catalyzes the conversion of secoisolariciresinol to matairesinol (B191791). Lignan Synthesis nchu.edu.tw, researchgate.net, frontiersin.org
Laccase (LAC) Enzyme Involved in monolignol oxidation for polymerization. Lignin and Lignan Synthesis tandfonline.com, mdpi.com
Peroxidase Enzyme Involved in monolignol oxidation for polymerization. Lignin Synthesis mdpi.com, nih.gov
MYB Transcription Factors (e.g., MYB46) Regulatory Protein Regulate the expression of biosynthetic genes. Lignin and Lignan Synthesis nih.gov, mdpi.com
miR397 / miR828 Small RNA Post-transcriptional regulation of laccase and MYB genes. Lignin and Lignan Synthesis nih.gov, mdpi.com

Compound Index

Advanced Analytical Methodologies and Chemical Characterization

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for elucidating the molecular structure of anhydrosecoisolariciresinol, providing definitive evidence of its atomic arrangement and connectivity.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. thermofisher.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the confirmation of the compound's structure. thermofisher.comlibretexts.org

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are fundamental for initial structural assessment. mdpi.com In ¹H NMR, the chemical shifts and coupling constants of the protons provide insights into their local electronic environments and spatial relationships with neighboring protons. For this compound, specific proton signals will correspond to the aromatic rings, the methylene (B1212753) groups, and the hydroxyl groups. The integration of these signals provides the relative number of protons in each environment. thermofisher.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. mdpi.com The chemical shifts of the carbon atoms in this compound are indicative of their hybridization and bonding environment, distinguishing between aromatic, aliphatic, and oxygen-bearing carbons.

For more complex structural confirmation and unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are employed. ipb.ptnih.gov Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental.

COSY experiments reveal proton-proton coupling networks, helping to establish the connectivity of adjacent protons within the molecule.

HSQC spectra correlate directly bonded proton and carbon atoms, providing a clear map of C-H bonds.

HMBC experiments show correlations between protons and carbons over two or three bonds, which is crucial for piecing together the entire molecular structure and confirming the linkages between different functional groups.

The collective data from these NMR experiments provide unequivocal evidence for the structure of this compound.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry Approaches

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. wikipedia.org When coupled with fragmentation techniques, it can also offer valuable insights into the molecular structure.

In the analysis of this compound, MS is used to confirm its molecular weight. The process involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio. Fragmentation, which is the dissociation of these energetically unstable molecular ions, can be induced within the mass spectrometer. wikipedia.org The resulting fragmentation pattern is a unique fingerprint of the molecule and can be used to deduce its structure by piecing together the observed fragments.

High-Resolution Mass Spectrometry (HRMS) offers a significant advantage over standard MS by providing highly accurate mass measurements, typically to within a few parts per million. innovareacademics.innih.gov This level of precision allows for the determination of the elemental composition of this compound with a high degree of confidence. innovareacademics.in HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR), are capable of distinguishing between ions with very similar masses, which is essential for the unambiguous identification of compounds in complex mixtures. innovareacademics.innih.gov The enhanced resolution of HRMS also leads to more precise fragmentation patterns, further aiding in structural elucidation. innovareacademics.in

Chromatographic Separation and Quantification Techniques

Chromatographic methods are essential for separating this compound from other compounds present in a sample and for its accurate quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of this compound. researchgate.netslu.se The development of a robust HPLC method is a critical step to ensure accurate and reliable results. ymc.co.jp

The process of HPLC method development for this compound typically involves:

Column Selection: A reversed-phase column, such as a C18 column, is commonly used. The choice of stationary phase is crucial and depends on the physicochemical properties of this compound.

Mobile Phase Optimization: A mixture of solvents, typically water with an acid modifier (like formic acid or acetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol), is used as the mobile phase. The gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation from other components in the sample matrix.

Detector Selection: A Diode Array Detector (DAD) is frequently used for the detection of this compound, as it can monitor absorbance at multiple wavelengths simultaneously, providing both quantitative data and spectral information that aids in peak identification.

Once developed, the HPLC method must be validated to ensure its suitability for its intended purpose. Validation parameters typically include:

Linearity: Establishing a linear relationship between the detector response and the concentration of this compound over a specific range.

Accuracy: Assessing the closeness of the measured value to the true value.

Precision: Evaluating the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Specificity: Ensuring that the method can accurately measure this compound in the presence of other components that are expected to be present in the sample.

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of this compound that can be reliably detected and quantified, respectively.

A validated HPLC method allows for the routine and accurate quantification of this compound in various matrices, such as flaxseed extracts. researchgate.net

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Comprehensive Profiling

For more comprehensive and sensitive analysis, Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the method of choice. researchgate.netnih.gov This technique combines the high separation power of UHPLC with the high selectivity and sensitivity of tandem mass spectrometry. semanticscholar.orgmdpi.com

UHPLC utilizes columns with smaller particle sizes (typically less than 2 µm), which allows for faster separations and higher resolution compared to conventional HPLC. nih.gov This is particularly advantageous when analyzing complex samples containing numerous compounds.

Tandem mass spectrometry (MS/MS) adds another layer of specificity. In a typical MS/MS experiment for this compound, the first mass spectrometer (Q1) selects the precursor ion of this compound. This ion is then fragmented in a collision cell (q2), and the resulting product ions are analyzed by the second mass spectrometer (Q3). This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), is highly specific and significantly reduces background noise, leading to very low detection limits.

The combination of UHPLC and MS/MS provides a powerful tool for:

Comprehensive Profiling: Identifying and quantifying a wide range of compounds, including this compound, in a single analytical run. mdpi.com

High Sensitivity and Selectivity: Achieving low limits of detection and quantification, even in complex biological or food matrices. gcms.cz

Confirmation of Identity: The specific precursor-to-product ion transitions provide a high degree of confidence in the identification of this compound.

Optimized Extraction and Sample Preparation Protocols

The goal of sample preparation is to isolate this compound from the sample matrix in a form that is suitable for analysis, free from interfering substances that could compromise the accuracy of the results. scioninstruments.com The choice of extraction and cleanup procedures is critical and depends on the nature of the sample.

This compound is often formed from its precursor, secoisolariciresinol (B192356) diglucoside (SDG), through acid hydrolysis. researchgate.net Therefore, the extraction process frequently involves a hydrolysis step. A common procedure for extracting this compound from flaxseed, a rich source of its precursor, involves the following steps:

Defatting: The sample is first defatted to remove lipids that can interfere with the extraction and subsequent analysis. This is typically done using non-polar solvents like hexane (B92381) or petroleum ether. mdpi.com

Hydrolysis: The defatted material is then subjected to acid hydrolysis to convert SDG to secoisolariciresinol and subsequently to this compound. chemfaces.com A common method involves direct hydrolysis with hydrochloric acid (e.g., 1 M) at an elevated temperature (e.g., 100°C) for a specific duration (e.g., 1 hour). chemfaces.com

Extraction: After hydrolysis, the this compound is extracted from the aqueous mixture using an organic solvent. A mixture of ethyl acetate (B1210297) and hexane (e.g., 90:10 v/v) has been shown to be effective. chemfaces.com Multiple extractions are often performed to ensure complete recovery.

Purification/Cleanup: Depending on the purity of the extract and the analytical method to be used, a further cleanup step may be necessary. This can involve techniques like solid-phase extraction (SPE) to remove remaining impurities.

The optimization of each of these steps, including the choice of solvent, temperature, and time, is crucial for maximizing the yield and purity of the extracted this compound.

Acid Hydrolysis for Lignan (B3055560) Aglycone Release

In plant sources, particularly flaxseed (Linum usitatissimum), lignans (B1203133) like secoisolariciresinol are not typically found in their free aglycone form. Instead, they exist as part of a larger, complex polymer or as glycosides, such as secoisolariciresinol diglucoside (SDG). mdpi.comnih.gov To analyze or isolate the aglycone, a preliminary hydrolysis step is essential to break the chemical bonds linking it to sugars or other molecules. mdpi.comresearchgate.net

Acid hydrolysis is a widely employed method for this purpose, as it effectively cleaves both the ester and glycoside linkages within the lignan macromolecule. mdpi.comnih.gov This process is necessary for releasing lignans from their complex form and the aglycone from its glycosylated derivatives. researchgate.netisc.ac However, a significant consequence of using strong acidic conditions is the chemical transformation of the released secoisolariciresinol. nih.gov The acidic environment catalyzes a dehydration reaction, converting secoisolariciresinol into its more stable anhydrous form, this compound. nih.govresearchgate.netcore.ac.uk

This conversion can be advantageous for analytical purposes. Some high-performance liquid chromatography (HPLC) methods are specifically designed to quantify secoisolariciresinol by first inducing its complete transformation into this compound through total acid hydrolysis. researchgate.netisc.ac This approach simplifies the quantification procedure by dealing with a single, stable analyte. researchgate.net The yield of this conversion from SDG to this compound can range from 53.44% to 93.32%, depending on factors like concentration and reaction time. researchgate.net

Modern Solvent Extraction and Purification Strategies

Following hydrolysis, the next critical phase is the extraction and purification of this compound from the resulting mixture. A variety of conventional and modern techniques are utilized to achieve high purity.

Extraction Techniques

The choice of extraction method and solvent is a crucial step that significantly influences the recovery yield of lignans. nih.gov While conventional methods like maceration and Soxhlet extraction have been used, modern techniques are increasingly favored for their efficiency, reduced solvent consumption, and shorter extraction times. mdpi.comwisdomlib.org

Modern extraction methods include:

Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to create cavitation bubbles in the solvent, disrupting cell walls and enhancing solvent penetration, which improves extraction efficiency. mdpi.com

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and sample, leading to faster extraction times and often higher yields compared to conventional methods like Soxhlet extraction. mdpi.com

Accelerated Solvent Extraction (ASE) / Pressurized Liquid Extraction (PLE): These methods use high pressure and temperature to increase the efficiency and speed of the extraction process, requiring less solvent. mdpi.comwisdomlib.org

Supercritical Fluid Extraction (SFE): This "green" technique often employs supercritical carbon dioxide as a solvent, which is non-toxic and easily removed, minimizing the risk of thermal degradation of heat-sensitive compounds. mdpi.comwisdomlib.org

The selection of the solvent is equally important, with its polarity needing to align with the target compound for optimal results. wisdomlib.orgvinanhatrang.com For lignans, common solvents include ethanol, methanol, acetone, ethyl acetate, and their aqueous mixtures. researchgate.netmdpi.com For instance, after acid hydrolysis, an extract can be further processed using a two-phase solvent system, such as ethyl acetate in hexane, to separate the desired compounds. researchgate.net

Extraction MethodPrincipleKey AdvantagesSource
Ultrasound-Assisted Extraction (UAE)Uses acoustic cavitation to disrupt plant cell walls.Improved efficiency, reduced extraction time. mdpi.com
Microwave-Assisted Extraction (MAE)Employs microwave energy for rapid heating of the solvent and sample.Higher yields, shorter time, and lower temperature compared to Soxhlet. mdpi.com
Pressurized Liquid Extraction (PLE)Utilizes high pressure to accelerate the extraction process.Faster extraction, less solvent consumption. wisdomlib.org
Supercritical Fluid Extraction (SFE)Uses a supercritical fluid (e.g., CO2) as the extraction solvent.Environmentally friendly, low-temperature operation, suitable for heat-sensitive compounds. mdpi.comwisdomlib.org

Purification Strategies

After obtaining a crude extract, various chromatographic techniques are employed to isolate and purify this compound. The separation of individual compounds is a crucial step for obtaining pure standards for analysis and for biological experiments. nih.gov

Common purification methods include:

Column Chromatography: This is a foundational technique for the initial fractionation of extracts. Flash chromatography using stationary phases like silica (B1680970) gel or Sephadex LH-20 is a popular preliminary method. nih.govscience.gov

High-Performance Liquid Chromatography (HPLC): HPLC, particularly semi-preparative HPLC, is one of the most popular and effective methods for purifying this compound from a hydrolyzed extract. nih.govresearchgate.net It offers high resolution and is capable of yielding highly pure compounds.

Centrifugal Partition Chromatography (CPC): Also known as counter-current chromatography, CPC is a liquid-liquid chromatography technique that avoids solid supports. mdpi.com It allows for the use of a wide range of solvent systems, consumes less solvent, and is effective for obtaining large quantities of pure target compounds with reduced analysis time compared to traditional methods. mdpi.com

Through a combination of these advanced hydrolysis, extraction, and purification strategies, researchers can effectively isolate high-purity this compound for further chemical characterization and investigation of its biological properties.

Biological Activities and Molecular Mechanisms of Action

Anticancer and Antitumor Research

Emerging research has highlighted the potential of anhydrosecoisolariciresinol as an agent in cancer research. Studies have explored its effects on various cancer cell lines, revealing its ability to inhibit proliferation and influence key cellular processes involved in tumor development.

Inhibition of Cancer Cell Proliferation in Diverse Cell Lines (e.g., Breast Cancer MCF-7, MDA-MB-231)

This compound has demonstrated notable activity in curbing the growth of different cancer cells. A significant body of research has focused on its effects on breast cancer cell lines.

Specifically, studies have shown that this compound can decrease the proliferation of both human breast cancer MCF-7 (estrogen receptor-positive) and MDA-MB-231 (estrogen receptor-negative) cell lines. core.ac.ukdntb.gov.uaembopress.org The inhibitory effect has been observed to be particularly significant at concentrations of 50 and 100 micromolar (µM). frontiersin.orgnih.gov This broad activity against different types of breast cancer cells suggests a mechanism that may not be solely reliant on the estrogen receptor pathway. hospitaldebraga.ptnih.gov The compound has been isolated from sources like the flowers of Wedelia biflora and flaxseed (Linum usitatissimum) for these investigations. core.ac.ukhospitaldebraga.ptnih.gov

Cell LineCancer TypeKey FindingsReferences
MCF-7 Breast Cancer (ER+)Significant growth decrease at 50 and 100 µM. core.ac.uk, hospitaldebraga.pt, nih.gov, nih.gov, embopress.org, researchgate.net, frontiersin.org, nih.gov
MDA-MB-231 Breast Cancer (ER-)Significant growth decrease at 50 and 100 µM. core.ac.uk, hospitaldebraga.pt, dntb.gov.ua, nih.gov, nih.gov, embopress.org, researchgate.net, frontiersin.org, nih.gov

Investigations into Cell Cycle Arrest (e.g., G1 phase arrest)

One of the key mechanisms by which cancer cell proliferation is controlled is through the regulation of the cell cycle. Some anticancer agents can halt the progression of the cell cycle at specific checkpoints, preventing the division of malignant cells.

While direct evidence for this compound inducing cell cycle arrest is still emerging, studies on its metabolites provide significant insights. For instance, enterolactone, a mammalian metabolite of the related lignan (B3055560) secoisolariciresinol (B192356), has been shown to induce G1-phase cell cycle arrest. helsinki.fi This process involves blocking the cell from entering the S phase, where DNA replication occurs. frontiersin.org The G1 phase is a critical checkpoint, and its arrest can be triggered by various signals, often involving the modulation of cyclin-dependent kinases (CDKs) and their inhibitors. nih.gov It is plausible that this compound may exert its antiproliferative effects through a similar mechanism, whereby it or its metabolites interfere with the molecular machinery that drives the cell cycle forward. researchgate.net

Induction of Apoptosis and Programmed Cell Death Pathways

Apoptosis, or programmed cell death, is a natural and essential process for removing damaged or unwanted cells. Many cancer cells evade this process, leading to uncontrolled growth. The ability to induce apoptosis is a key characteristic of many effective anticancer agents.

Research into the pro-apoptotic potential of this compound is ongoing. Studies on related lignans (B1203133) and their metabolites suggest that this class of compounds can trigger apoptotic pathways. core.ac.uk For example, a metabolite of a related lignan has been shown to induce apoptosis in cancer cells. The induction of apoptosis often involves complex signaling cascades. uniklinik-freiburg.de These can include the intrinsic pathway, which is regulated by the Bcl-2 family of proteins and involves the release of cytochrome c from the mitochondria, and the extrinsic pathway, which is initiated by the binding of death ligands to receptors on the cell surface. nih.govnih.gov It is hypothesized that this compound or its metabolites may modulate these pathways, leading to the activation of caspases, the key executioners of apoptosis. uniklinik-freiburg.deresearchgate.net

Mechanistic Studies in Specific Cancer Models (e.g., Prostate Cancer)

The potential anticancer effects of lignans, including this compound, extend to other types of cancer, such as prostate cancer. The mechanisms underlying prostate cancer are complex and often involve the androgen receptor (AR). nih.gov

While direct mechanistic studies on this compound in prostate cancer are limited, the known biological activities of lignans suggest potential avenues of action. helsinki.fi Lignans and their metabolites have been explored for their potential to interfere with signaling pathways crucial for prostate cancer progression. frontiersin.org The androgen receptor plays a central role in the growth and survival of prostate cancer cells, and its signaling pathway is a key therapeutic target. nih.govmdpi.com It is plausible that lignans like this compound could modulate AR signaling or other critical pathways involved in prostate cancer cell proliferation and survival. frontiersin.org

Estrogen Receptor-Independent Antitumor Mechanisms

The efficacy of this compound against both estrogen receptor-positive (MCF-7) and estrogen receptor-negative (MDA-MB-231) breast cancer cells strongly indicates that its antitumor activity is not solely dependent on the estrogen receptor (ER). frontiersin.orghospitaldebraga.ptnih.gov This suggests the involvement of one or more ER-independent pathways.

The growth of ER-negative breast cancer is driven by alternative signaling pathways. nih.govnih.gov These can include various growth factor receptor pathways and downstream intracellular signaling cascades that promote cell proliferation and survival. mdpi.comfrontiersin.orgmdpi.com The ability of this compound to inhibit the growth of MDA-MB-231 cells points towards its potential to interfere with these ER-independent mechanisms. dntb.gov.ua Further research is needed to elucidate the specific molecular targets of this compound within these complex signaling networks.

Antioxidant Properties and Free Radical Scavenging Capacity

This compound possesses significant antioxidant properties, which contribute to its potential health benefits. Antioxidants play a crucial role in neutralizing harmful free radicals, which are unstable molecules that can cause cellular damage and contribute to various diseases, including cancer.

The free radical scavenging capacity of this compound has been demonstrated in several studies. nih.gov One common method used to evaluate this activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, which measures the ability of a compound to donate a hydrogen atom and neutralize the DPPH radical. nih.govcosmobiousa.comdojindo.com this compound has been classified as a medium-kinetics antioxidant.

The antioxidant capacity is often expressed as the EC50 value, which is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower EC50 value indicates a higher antioxidant activity. nih.govresearchgate.netresearchgate.net

AssayParameterResultReferences
DPPH Radical Scavenging ActivityDemonstrated free radical scavenging capacity. hospitaldebraga.pt, nih.gov, cosmobiousa.com, dojindo.com, nih.gov
Kinetic Classification Antioxidant TypeMedium-kinetics antioxidant.

Anti-inflammatory Effects and Immunomodulatory Potential

This compound, a lignan found in various plants, has demonstrated notable anti-inflammatory and immunomodulatory properties. medchemexpress.combiocrick.comresearchgate.net Lignans as a group are recognized for their potent antioxidant and anti-inflammatory capabilities, which contribute to their health benefits. researchgate.net These compounds are thought to play a role in mitigating chronic inflammatory conditions. mdpi.com

The anti-inflammatory actions of lignans like this compound are multifaceted. They can modulate key inflammatory pathways, such as the nuclear factor-κB (NF-κB) pathway, which is a central regulator of the inflammatory response. mdpi.com By inhibiting NF-κB activation, these compounds can suppress the production of pro-inflammatory cytokines and other mediators of inflammation. mdpi.com For instance, some bioactive compounds have been shown to inhibit the release of tumor necrosis factor-alpha (TNF-α) and granulocyte-macrophage colony-stimulating factor (GM-CSF), key cytokines in the inflammatory cascade. nih.gov This inhibition can occur at both the protein and mRNA expression levels, suggesting a regulatory role in the inflammatory process. nih.gov

Furthermore, the immunomodulatory effects of certain plant-derived compounds extend to their ability to influence the activity of various immune cells. hospitaldebraga.ptresearchgate.net For example, some compounds have been observed to almost completely abolish the accumulation of lymphocytes and eosinophils in response to an allergic challenge in animal models. nih.gov This suggests a potential role in modulating allergic inflammatory responses. The immunomodulatory activity is a recognized beneficial effect of lignans on human health. semanticscholar.org

Antimicrobial Activities against Microbial Pathogens

This compound is among the plant-derived compounds that have been investigated for their antimicrobial properties. researchgate.net Plant secondary metabolites, including lignans, are a significant source of new antimicrobial agents, which are increasingly important due to the rise of antibiotic-resistant microorganisms. frontiersin.org

The antimicrobial activity of polyphenolic compounds, the class to which lignans belong, is often attributed to their antioxidant properties. frontiersin.org These compounds can exert their effects through various mechanisms, including the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with DNA. nih.gov

Research has shown that extracts from various plants containing these bioactive compounds exhibit a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria. frontiersin.orgbrieflands.com For instance, some plant extracts have shown efficacy against pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. frontiersin.orgbrieflands.com The effectiveness of these extracts can sometimes be comparable to or even exceed that of conventional antibiotics at similar concentrations. brieflands.com

Specifically, certain plant-derived compounds have demonstrated significant antibacterial activity against oral pathogens like Streptococcus mutans and the fungus Candida albicans. nih.gov The mechanism of action can involve visible damage to the morphology and density of the microbial cells. nih.gov The antimicrobial potential of these natural compounds makes them a promising area of research for the development of new therapeutic strategies against microbial infections. nih.gov

Phytoestrogenic Profile and Comparative Analysis with Other Lignans

This compound is classified as a phytoestrogen, a plant-derived compound that can exert estrogen-like effects. scispace.comresearchgate.net Phytoestrogens are structurally similar to the mammalian estrogen, 17β-estradiol, which allows them to bind to estrogen receptors and modulate estrogenic activity. mdpi.com This characteristic is shared with other lignans such as secoisolariciresinol and matairesinol (B191791). scispace.com

Lignans are one of the major classes of phytoestrogens, alongside isoflavones and coumestans. food.gov.uk The most common plant lignans found in foods include lariciresinol (B1674508), matairesinol, pinoresinol (B1678388), and secoisolariciresinol. mdpi.comnih.gov this compound, also known as shonanin, is a derivative of secoisolariciresinol and is also recognized for its phytoestrogenic activity. researchgate.net

The biological action of these plant lignans in humans is largely dependent on their metabolism by the intestinal microbiota. mdpi.comnih.gov Plant lignans like secoisolariciresinol are converted by gut bacteria into mammalian lignans, primarily enterodiol (B191174) and enterolactone. researchgate.net this compound is also subject to bacterial conversion. Studies have shown that the conversion of the diol structure of secoisolariciresinol into the furan (B31954) ring of this compound does not prevent its demethylation by intestinal bacteria. nih.gov However, the subsequent dehydroxylation of demethylated this compound is significantly lower than that of demethylated secoisolariciresinol. nih.gov This difference in metabolic conversion can lead to the formation of different types of mammalian lignans and potentially different physiological effects. nih.gov For example, this compound can be metabolized to enterofuran. researchgate.netmdpi.com

The phytoestrogenic potency of different lignans and their metabolites can vary. For instance, some metabolites have a higher binding affinity for estrogen receptors, which may result in more pronounced biological effects. mdpi.com The interest in phytoestrogens stems from their potential to influence hormone-dependent conditions. researchgate.netscispace.com

Table of Lignans and Their Relationship to this compound

LignanRelationship to this compoundKey Characteristics
Secoisolariciresinol PrecursorA primary plant lignan that can be converted to this compound through acid hydrolysis. researchgate.netresearchgate.net It is metabolized by gut bacteria to the mammalian lignan enterodiol. researchgate.net
Matairesinol Structurally Related LignanAnother common plant lignan that is metabolized to the mammalian lignan enterolactone. researchgate.net
Enterodiol Mammalian Lignan MetaboliteFormed from the bacterial conversion of secoisolariciresinol. researchgate.net
Enterolactone Mammalian Lignan MetaboliteFormed from the bacterial conversion of matairesinol and to some extent from enterodiol. researchgate.net
Enterofuran Mammalian Lignan MetaboliteA potential metabolite of this compound. researchgate.netmdpi.com
Pinoresinol Structurally Related LignanA common plant lignan found in various foods. nih.gov
Lariciresinol Structurally Related LignanA common plant lignan found in various foods. nih.gov

Pharmacological and Preclinical Investigations

In Vitro Pharmacological Studies

In vitro studies are conducted in a controlled environment, such as a test tube or petri dish, using cells or microorganisms. These assays are crucial for initial screening of the biological activity of a compound.

Cell-Based Bioassays for Efficacy and Potency Screening

Cell-based assays are a primary tool to determine if and how a compound affects living cells. In the case of anhydrosecoisolariciresinol, these studies have primarily focused on its potential anti-cancer properties.

Research has shown that this compound can inhibit the growth of human breast cancer cell lines. nih.govmedchemexpress.comhealthprevent.net One study demonstrated that at concentrations of 50 and 100 µM, this compound significantly decreased the growth of MCF-7 breast cancer cells. healthprevent.net Another report indicated a 30% inhibition of MCF-7 cell growth at a 100 µM concentration. nih.gov The compound has also been shown to reduce the growth of the MDA-MB-231 breast cancer cell line. medchemexpress.comhealthprevent.net

These findings suggest that this compound has a direct effect on the viability of these cancer cells. The potency of a compound in these assays is often expressed as the concentration required to achieve a certain level of inhibition (e.g., IC50, the concentration that inhibits 50% of cell growth). While specific IC50 values are not always reported in the initial screening literature, the observed growth reduction at micromolar concentrations provides a basis for further investigation.

Table 1: Summary of Cell-Based Bioassay Findings for this compound

Cell LineConcentrationObserved EffectSource
MCF-7 (Breast Cancer)100 µM30% inhibition of cell growth nih.gov
MCF-7 (Breast Cancer)50 µMSignificant decrease in cell growth healthprevent.net
MCF-7 (Breast Cancer)100 µMSignificant decrease in cell growth healthprevent.net
MDA-MB-231 (Breast Cancer)Not specifiedDecreased cell growth medchemexpress.comhealthprevent.net

Identification of Molecular Targets and Ligand-Protein Interactions

Understanding how a compound exerts its effects at a molecular level is a key aspect of pharmacological research. This involves identifying the specific proteins or other molecules within the cell that the compound interacts with, known as its molecular targets.

For this compound, research suggests that its biological activity may be linked to its interaction with enzymes involved in metabolism. One study investigated the effect of this compound on cytochrome P450 enzymes, which are crucial for drug metabolism. It was found that at a concentration of 100 µM, this compound inhibited CYP1A2, a specific cytochrome P450 enzyme, by approximately 70.8%. researchgate.net This inhibition suggests a direct interaction between this compound and the enzyme, which could have implications for how other substances are metabolized in the body.

The study of ligand-protein interactions aims to characterize the binding of a compound (ligand) to its target protein. mdpi.commdpi.comnih.gov Techniques like molecular docking can be used to predict how a ligand fits into the binding site of a protein and the types of chemical bonds that are formed. unpad.ac.idresearchgate.net While detailed studies on the specific binding mode of this compound to its targets are not extensively reported, the observed enzyme inhibition provides strong evidence of such an interaction.

Structure-Activity Relationship (SAR) Studies for Bioactivity Enhancement

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry. wikipedia.orggardp.org They involve synthesizing and testing a series of related compounds to understand which parts of the molecule are essential for its biological activity. mdpi.comnih.gov This knowledge can then be used to design new molecules with enhanced potency or other desirable properties.

Furthermore, a study investigating the osteogenic effects of SECO and its microbial metabolites found that some metabolites exhibited similar or even better bone-protective effects than the parent compound. researchgate.net This highlights how metabolic transformations can lead to compounds with altered or enhanced bioactivities, a key principle explored in SAR studies.

In Vivo Efficacy and Toxicological Assessments in Animal Models

In vivo studies are conducted in living organisms, most commonly in animal models like rats and mice, to evaluate the efficacy and potential toxicity of a compound in a whole biological system. wuxibiology.comwellbeingintlstudiesrepository.orgenvigo.com These studies are a critical step in preclinical research, bridging the gap between cell-based assays and human clinical trials. researchgate.net

While specific in vivo efficacy and toxicology studies focusing solely on this compound are not extensively detailed in the provided search results, the broader context of lignan (B3055560) research provides some insights. Studies on flaxseed lignans (B1203133), from which this compound is derived, have been conducted in animal models for various conditions, including cancer. mdpi.com These studies often assess the impact of a lignan-rich diet on tumor development and progression. mdpi.com

The detection of this compound and its metabolites in the feces and urine of animals (and humans) after flaxseed consumption confirms its formation and absorption in vivo. nih.gov This is a prerequisite for any systemic biological effect. The presence of these compounds in the body allows them to interact with various tissues and organs, where they may exert therapeutic or toxic effects.

Metabolic Fate and Biotransformation Pathways

The metabolic fate of a compound refers to how it is processed, or metabolized, by the body. wikipedia.org This is a crucial area of study as the metabolites of a compound can have different biological activities and toxicities than the parent compound.

Mammalian Metabolism and Identification of Metabolites

This compound is recognized as an intermediate in the mammalian metabolism of secoisolariciresinol (B192356) diglucoside (SDG), a major lignan in flaxseed. nih.gov The biotransformation process begins in the gut, where intestinal microbiota play a pivotal role. wur.nlnih.gov

The initial step is the deglycosylation of SDG to secoisolariciresinol (SECO). nih.gov SECO can then undergo intramolecular dehydration, particularly under acidic conditions, to form this compound (AHS). wur.nl

Once formed, this compound is further metabolized by gut bacteria. This involves demethylation, a process carried out by bacteria such as Peptostreptococcus productus, Eubacterium limosum, and Clostridium methoxybenzovorans. wur.nl The resulting demethylated this compound can then undergo dehydroxylation, although this step is less efficient compared to the dehydroxylation of demethylated secoisolariciresinol. wur.nl

Following their formation in the gut, these metabolites, including derivatives of this compound, can be absorbed into the bloodstream. nih.gov They have been detected in both feces and urine, often in their native form or as conjugates with glucuronic acid, sulfate, or both (sulfoglucuronide conjugates), which is a common phase II metabolic process in mammals to increase water solubility and facilitate excretion. nih.gov

Role of Gut Microbiota in Enterolignan Formation (Enterodiol, Enterolactone)

The transformation of plant-derived lignans, such as this compound, into the mammalian enterolignans, enterodiol (B191174) and enterolactone, is exclusively mediated by the metabolic activity of the intestinal microbiota. nih.govmdpi.comtandfonline.com This bioconversion is a complex, multi-step process involving different bacterial species that perform sequential reactions, including demethylation and dehydroxylation. mdpi.comwur.nl

This compound (AHS), which is an acid degradation product of secoisolariciresinol (SECO), can be metabolized by specific members of the human gut flora. wur.nl Studies have shown that the conversion of the diol structure of SECO into the furan (B31954) ring in AHS does not prevent its metabolism by gut bacteria, although it does influence the efficiency of certain steps. wur.nl

The primary metabolic steps for AHS include:

Demethylation : This is an initial and crucial step where methyl groups are removed from the AHS molecule. Specific intestinal bacteria are responsible for this action. Research has identified that bacteria such as Peptostreptococcus productus, Eubacterium limosum, and Clostridium methoxybenzovorans can demethylate AHS. wur.nl

Dehydroxylation : Following demethylation, the resulting intermediates undergo dehydroxylation to form enterodiol. wur.nl Eggerthella lenta is a bacterial species known to efficiently dehydroxylate demethylated SECO to produce enterodiol. wur.nl However, research indicates that the extent of dehydroxylation of demethylated AHS is significantly lower than that of demethylated SECO. wur.nl This suggests that the structural change from SECO to AHS (the furan ring) hinders this particular metabolic step. wur.nl

Oxidation/Dehydrogenation : Enterodiol can be further oxidized by other bacterial species to form enterolactone. nih.gov This final step is considered critical and can explain significant variations in enterolignan production among individuals. mdpi.com

The capacity to produce enterolignans varies greatly among individuals, which is attributed to differences in the composition and activity of their gut microbiota. d-nb.info

Table 1: Bacterial Species Involved in the Metabolism of this compound and its Precursors

Bacterial SpeciesMetabolic ActionSubstrate(s)Product(s)Reference
Peptostreptococcus productusDemethylationThis compound (AHS), Secoisolariciresinol (SECO)Demethylated AHS/SECO wur.nl
Eubacterium limosumDemethylationThis compound (AHS), Secoisolariciresinol (SECO)Demethylated AHS/SECO wur.nl
Clostridium methoxybenzovoransDemethylationThis compound (AHS), Secoisolariciresinol (SECO)Demethylated AHS/SECO wur.nl
Eggerthella lentaDehydroxylationDemethylated SECOEnterodiol wur.nl
Ruminococcus speciesDeglycosylation, DemethylationSecoisolariciresinol diglucoside (SDG)Enterodiol, Enterolactone nih.gov

Oxidative Metabolism and Potential for Reactive Intermediate Formation (e.g., Cytochrome P450 Enzymes)

The oxidative metabolism of lignans is a critical aspect of their biotransformation following absorption. This process is primarily carried out by the Cytochrome P450 (CYP450) enzyme system, located mainly in the liver. sigmaaldrich.commdpi.com These enzymes modify compounds to facilitate their excretion. sigmaaldrich.com A key consideration in this metabolic process is the potential formation of reactive intermediates, which are short-lived, highly reactive molecules that can contribute to cellular toxicity. libretexts.org

Preclinical investigations into the oxidative metabolism of flaxseed lignans, particularly secoisolariciresinol (SECO), the direct precursor to this compound, have been conducted to assess this risk. Studies using rat liver microsomes to simulate metabolic activity found that the metabolism of SECO did not lead to the formation of glutathione (B108866) adducts. usask.ca The absence of these adducts suggests a lack of bioactivation into reactive quinone intermediates, which are a common source of toxicity for some phenolic compounds. usask.cacore.ac.uk

This finding indicates that the metabolic pathway for SECO, and likely by extension this compound, does not favor the creation of harmful reactive intermediates through either autoxidation or CYP450-mediated oxidation. usask.cacore.ac.uk The research suggests a minimal risk of toxicity stemming from the oxidative metabolism of this class of lignans, distinguishing them from other lignans, such as nordihydroguaiaretic acid, which does produce ortho-quinone reactive intermediates. usask.ca

Pharmacokinetic Studies and Absorption, Distribution, Excretion Research

Pharmacokinetics describes the journey of a compound through the body, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME). nih.gov While specific, detailed pharmacokinetic studies exclusively on this compound are not extensively documented in the available literature, its pharmacokinetic profile can be inferred from research on its precursor, secoisolariciresinol (SECO), and other plant lignans. nih.govresearchgate.net

The bioavailability of dietary plant lignans is generally limited. nih.gov They are often poorly absorbed in the small intestine in their original form. nih.gov A significant portion of ingested lignans travels to the colon, where they undergo extensive metabolism by the gut microbiota, as detailed in section 6.3.2. d-nb.infonih.gov The resulting enterolignans, enterodiol and enterolactone, are then absorbed into the systemic circulation. d-nb.info

The general ADME profile for a lignan like this compound is expected to follow this pattern:

Absorption : Limited absorption of the parent compound in the upper gastrointestinal tract. The primary absorption occurs in the colon after microbial conversion to enterodiol and enterolactone. nih.govgenomind.com

Distribution : Once absorbed, the enterolignan metabolites are distributed throughout the body via the bloodstream. nih.gov Factors such as binding to plasma proteins, like albumin, can influence their distribution to various tissues. youtube.com

Metabolism : The primary metabolism occurs in the colon by gut bacteria. Once absorbed, the enterolignans may undergo further Phase I (e.g., oxidation via CYP450 enzymes) and Phase II (e.g., glucuronidation) reactions in the liver to increase their water solubility for excretion. sigmaaldrich.commdpi.com

Excretion : The metabolites are ultimately eliminated from the body, primarily through the kidneys in urine, with some potential excretion via bile. nih.govgenomind.com

Table 2: Conceptual Pharmacokinetic Profile of this compound

Pharmacokinetic PhaseDescriptionPrimary SiteKey Processes
Absorption Uptake of the compound and its metabolites into the bloodstream.ColonMicrobial conversion to enterolignans (enterodiol, enterolactone) followed by absorption. d-nb.infonih.gov
Distribution Movement of absorbed metabolites throughout the body.Systemic Circulation / TissuesTransport via bloodstream; potential binding to plasma proteins. nih.gov
Metabolism Biotransformation of the compound.Colon and LiverExtensive microbial metabolism in the colon; subsequent hepatic metabolism (e.g., Phase I/II reactions) of absorbed enterolignans. sigmaaldrich.comnih.gov
Excretion Removal of metabolites from the body.KidneysRenal filtration and secretion of water-soluble metabolites into urine. nih.gov

Potential for Drug-Lignan Interactions

Drug-lignan interactions can occur when a lignan alters the activity of drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP450) isoenzymes. mdpi.com By inhibiting or inducing these enzymes, a lignan can change the metabolism of other drugs, potentially leading to toxicity or reduced efficacy. medicineslearningportal.org

Research into the interaction potential of this compound and its related compounds has focused on their effects on various CYP450 isoforms.

Inhibition of CYP1A2 : A study specifically investigating this compound (referred to as ASECO) found that it could inhibit CYP1A2 activity. The maximal inhibition observed was 70.8 ± 3.9% of the control at a concentration of 100 µM. researchgate.net

These findings suggest that while this compound can inhibit CYP450 enzymes in vitro, the potential for clinically significant drug interactions is likely low due to the high concentrations required to elicit this effect. usask.ca Nonetheless, the potential for interaction exists, particularly with drugs that are sensitive substrates of the CYP1A2 enzyme. researchgate.netpharmacologyeducation.org

Table 3: Investigated Effects of this compound and Related Lignans on Cytochrome P450 Enzymes

CYP450 IsoformLignan TestedObserved EffectEffective ConcentrationReference
CYP1A2This compound (ASECO)Inhibition100 µM (maximal inhibition) researchgate.net
CYP1A2Flaxseed LignansReversible InhibitionConsidered not physiologically relevant usask.ca
CYP2BFlaxseed LignansReversible InhibitionConsidered not physiologically relevant usask.ca
CYP2C11 (rat)Flaxseed LignansReversible InhibitionConsidered not physiologically relevant usask.ca
CYP3AFlaxseed LignansReversible InhibitionConsidered not physiologically relevant usask.ca

Synthetic Methodologies and Chemical Derivatization

Total Synthesis of Anhydrosecoisolariciresinol

The total synthesis of this compound, a 3,4-dibenzyltetrahydrofuran lignan (B3055560), has been accomplished through several distinct strategies. These routes often focus on the stereocontrolled construction of the central tetrahydrofuran (B95107) ring and the introduction of the two vanillyl (4-hydroxy-3-methoxyphenyl) groups.

Key approaches to the total synthesis of this compound include:

Stobbe Condensation: An early method utilized the Stobbe condensation to construct the lignan skeleton, which was then elaborated to form the final tetrahydrofuran structure.

Intermolecular Nitrile Oxide Cycloaddition: A strategy involving the cycloaddition of a nitrile oxide to 2,5-dihydrofuran (B41785) has been employed. This is followed by reduction and subsequent introduction of the second benzyl (B1604629) group via an SN2 displacement, providing a pathway to racemic and enantiopure tetrahydrofuran lignans (B1203133).

Enantioselective Synthesis from Glutamic Acid: A notable enantioselective synthesis begins with either L-glutamic acid or D-glutamic acid to produce optically active this compound. This method involves creating a chiral γ-butyrolactone intermediate, which is then elaborated through a series of steps including benzylation, reduction, and ring formation to yield the desired enantiomer, (-)- or (+)-anhydrosecoisolariciresinol. A similar approach starting from an N-acylated oxazolidinone has been used to synthesize the meso-isomer.

Dianion Coupling: This method has been used to synthesize racemic versions of related lignans like burseran (B1254439) and involves the coupling of dianions as a key step in forming the carbon skeleton.

Development of Chemical Modifications and Analog Synthesis

Chemical modification of this compound and the synthesis of its analogs are pursued to investigate structure-activity relationships and to overcome pharmacological limitations, such as poor bioavailability.

The bioavailability of lignans, including this compound, can be limited by factors such as poor water solubility and extensive metabolism. Strategies to overcome these issues are an active area of research. While specific studies on this compound are limited, general approaches for improving the bioavailability of phenolic compounds are applicable.

Potential and applied strategies include:

Prodrug Formation: One successful approach for the related lignan secoisolariciresinol (B192356) diglucoside (SDG) involves creating fatty acid esters. These derivatives exhibit increased liposolubility, which can enhance their ability to permeate cell membranes, a critical step for absorption.

Formulation Technologies: Encapsulating the compound in delivery systems like nanoparticles, liposomes, or emulsions can protect it from degradation in the digestive tract and improve its absorption. For instance, the use of lignin (B12514952) nanoparticles as carriers for other therapeutic agents is being explored due to their biodegradability and non-toxicity.

Structural Modification: Altering the chemical structure, for example by adding or modifying functional groups, can change the molecule's solubility and interaction with biological transporters. However, such changes must be carefully designed to retain or enhance the desired biological activity.

The synthesis of structurally related lignans and derivatives of this compound is essential for understanding which parts of the molecule are responsible for its biological effects. By creating a series of analogs, researchers can probe the impact of stereochemistry, the nature of the aromatic substituents, and the structure of the central ring system.

For example, the synthesis of various hydroxybenzyl derivatives has been a key part of some total synthesis strategies, allowing for flexibility in producing analogs with different substitution patterns on the aromatic rings. Furthermore, analogs such as nordihydroguaiaretic acid (NDGA) have been synthesized to investigate the structural features responsible for cytotoxicity and to study their oxidative metabolism. The synthesis of isomers, including the enantiomers ((+)- and (-)-) and the meso form of this compound, allows for the investigation of how stereochemistry impacts biological activity.

Innovations in Sustainable and Efficient Synthetic Routes

Modern synthetic chemistry emphasizes the development of "green" and sustainable processes that minimize waste, reduce energy consumption, and use less hazardous materials. While specific reports on sustainable routes for this compound are not prevalent, general principles of green chemistry are being applied to the synthesis of related lignans.

Innovations in this area focus on:

Catalysis: Replacing stoichiometric reagents with catalytic alternatives can significantly reduce waste. This includes using cheaper, more abundant, and less toxic metal catalysts, such as manganese, in place of precious metals like palladium for cross-coupling reactions. The use of biocatalysts, such as enzymes, for key steps like oxidative coupling offers a highly selective and environmentally benign alternative to traditional chemical oxidants.

Solvent Choice: Reducing the use of volatile and hazardous organic solvents by replacing them with greener alternatives like water, supercritical CO2, or ionic liquids is a key goal.

Atom Economy: Designing synthetic routes where the maximum number of atoms from the starting materials are incorporated into the final product. This contrasts with routes that use protecting groups extensively, which adds steps and generates waste.

Microwave and Ultrasonic Irradiation: The use of microwave or sonication methods can dramatically reduce reaction times and energy consumption compared to conventional heating methods. For instance, nanozeolites have been used as green catalysts under microwave irradiation to synthesize lignan precursors more efficiently.

Applying these principles to the known syntheses of this compound could lead to more cost-effective and environmentally responsible production methods in the future.

Table of Mentioned Chemical Compounds

Future Research Directions and Translational Perspectives

Comprehensive Elucidation of Mechanistic Pathways in Biological Systems

Future research must prioritize a detailed investigation into the molecular mechanisms through which anhydrosecoisolariciresinol exerts its biological effects. Preliminary evidence suggests that lignans (B1203133), in general, can influence critical signaling pathways. For instance, studies on secoisolariciresinol (B192356) diglucoside (SDG), the precursor to this compound, have shown modulation of estrogen receptor (ER) and growth factor receptor-mediated signaling pathways in breast cancer models. nih.gov It is plausible that this compound shares or possesses distinct mechanistic properties.

Key research questions to be addressed include:

Receptor Interaction: Does this compound directly bind to and modulate the activity of nuclear receptors, such as estrogen receptors (ERα and ERβ) or other steroid hormone receptors?

Enzyme Inhibition: What is the inhibitory potential of this compound against key enzymes involved in hormone metabolism and carcinogenesis, such as aromatase and 5α-reductase?

Signal Transduction: How does this compound affect intracellular signaling cascades, including the MAPK and PI3K/Akt pathways, which are often dysregulated in chronic diseases? mdpi.com

Antioxidant Mechanisms: Beyond direct radical scavenging, does this compound upregulate endogenous antioxidant defense systems through pathways like the Nrf2-ARE signaling pathway? The antioxidant activity of secoisolariciresinol and its metabolites has been documented, suggesting a similar potential for this compound. scispace.com

A comprehensive understanding of these pathways will be crucial for identifying specific therapeutic targets and predicting the physiological responses to this compound.

Development of Advanced In Vivo Models for Efficacy and Safety Profiling

Translating in vitro findings into clinical applications requires robust in vivo models that can accurately predict the efficacy and safety of this compound. Future research should focus on developing and utilizing a range of animal models to investigate the compound's therapeutic potential in various disease contexts.

Suggested in vivo models include:

Xenograft Models: To further explore the anti-tumor potential of this compound, human cancer cell lines, such as MCF-7 and MDA-MB-231 breast cancer cells, can be implanted into immunocompromised mice. medchemexpress.com This would allow for the in vivo assessment of its effects on tumor growth, proliferation, and metastasis.

Chemically-Induced Disease Models: Models of chemically-induced cancers, cardiovascular diseases, and metabolic syndromes in rodents can provide valuable insights into the preventative and therapeutic effects of this compound.

Genetically Engineered Mouse Models (GEMMs): GEMMs that spontaneously develop diseases mimicking human conditions offer a more physiologically relevant context to study the long-term effects and mechanisms of this compound.

These in vivo studies should be designed to not only assess efficacy but also to establish a comprehensive safety profile, including pharmacokinetic and pharmacodynamic analyses.

Optimization of Extraction and Purification Processes for Scalability

To facilitate further research and potential commercialization, efficient and scalable methods for the extraction and purification of this compound are necessary. Current methods often involve the hydrolysis of secoisolariciresinol diglucoside from flaxseed, which can lead to the formation of this compound. researchgate.netnih.gov

Future research in this area should focus on:

Optimized Hydrolysis Conditions: A systematic evaluation of acid and alkaline hydrolysis parameters (e.g., temperature, time, and reagent concentration) is needed to maximize the conversion of SDG to this compound while minimizing degradation. researchgate.net

Advanced Extraction Techniques: Exploring modern extraction methods such as ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE) could enhance extraction efficiency and reduce solvent consumption. nih.gov

High-Throughput Purification: The development of efficient chromatographic techniques, including preparative high-performance liquid chromatography (HPLC) and counter-current chromatography (CCC), is crucial for obtaining high-purity this compound for research and clinical applications. researchgate.net

The table below summarizes potential optimization strategies for the extraction and purification of this compound.

Process Step Conventional Method Potential Optimization Strategies Key Parameters to Optimize
Hydrolysis Acid or alkaline hydrolysis of SDGResponse Surface Methodology (RSM) to find optimal conditionsTemperature, time, acid/base concentration
Extraction Solvent extractionUltrasound-Assisted Extraction (UAE), Supercritical Fluid Extraction (SFE)Solvent type, temperature, pressure, time
Purification Column chromatographyPreparative HPLC, Counter-Current Chromatography (CCC)Stationary phase, mobile phase composition, flow rate

Biotechnological and Genetic Engineering Approaches for Enhanced Production in Plants

Given the increasing demand for lignans, biotechnological and genetic engineering approaches offer promising avenues for enhancing the production of this compound precursors in plants. nih.govacs.org Metabolic engineering of lignan-biosynthesizing plants is a key area for future research. nih.gov

Potential strategies include:

Overexpression of Key Biosynthetic Genes: Identifying and overexpressing rate-limiting enzymes in the lignan (B3055560) biosynthetic pathway in plants like flaxseed could lead to increased accumulation of secoisolariciresinol, the direct precursor of this compound. nih.govoup.com

Suppression of Competing Pathways: Using gene-silencing technologies like RNA interference (RNAi) to downregulate pathways that compete for common precursors could divert metabolic flux towards lignan biosynthesis. nih.gov

Heterologous Production: Introducing the necessary biosynthetic genes into microbial hosts, such as yeast or bacteria, could enable the fermentation-based production of secoisolariciresinol, providing a scalable and controlled manufacturing platform. frontiersin.org

Genetic modification of flaxseed has already shown potential for increasing the content of beneficial compounds. mdpi.comscience.govnih.gov

Integration into Functional Foods and Nutraceutical Formulations

This compound, due to its potential health benefits, is a prime candidate for incorporation into functional foods and nutraceuticals. nih.govhealthline.com Future research should focus on the development of stable and bioavailable formulations.

Key considerations for formulation development include:

Stability Analysis: Investigating the stability of this compound under various food processing conditions (e.g., heat, light, and pH) is essential for ensuring its potency in the final product.

Bioavailability Enhancement: Exploring formulation strategies such as microencapsulation, nanoemulsions, and liposomal delivery could improve the solubility and absorption of this compound in the gastrointestinal tract.

Food Matrix Interactions: Understanding how this compound interacts with other components in a food matrix (e.g., proteins, fats, and carbohydrates) is crucial for optimizing its release and bioactivity.

The development of such formulations will be key to delivering the health benefits of this compound to a wider population.

Exploration of this compound in Microbiota-Modulating Therapies

The gut microbiome plays a critical role in the metabolism of dietary lignans, converting them into bioactive mammalian lignans. nih.govresearchgate.net this compound itself can be fermented by intestinal bacteria. nih.gov This opens up the possibility of using this compound in microbiota-modulating therapies.

Future research in this domain should aim to:

Identify Key Bacterial Species: Characterize the specific gut bacterial species and enzymatic pathways responsible for the metabolism of this compound. Studies have identified bacteria like Peptostreptococcus productus, Eubacterium limosum, and Clostridium methoxybenzovorans as being involved in the demethylation of this compound. nih.gov

Prebiotic Potential: Investigate whether this compound can act as a prebiotic, selectively promoting the growth and activity of beneficial gut bacteria.

Synergistic Effects with Probiotics: Explore the potential synergistic effects of co-administering this compound with specific probiotic strains to enhance the production of bioactive metabolites.

Understanding the intricate interplay between this compound and the gut microbiota could lead to novel therapeutic strategies for a range of health conditions.

Preclinical Research Guiding Potential Clinical Development and Safety Profile

A robust preclinical research program is essential to guide the potential clinical development of this compound and to establish a comprehensive safety profile. This research should build upon initial findings of its anti-tumor activities and expand to other potential therapeutic areas. medchemexpress.com

Key aspects of preclinical development to be addressed include:

Pharmacokinetics and ADME Studies: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are necessary to understand its fate in the body and to inform dosing regimens.

Toxicology Studies: Comprehensive toxicology studies, including acute, sub-chronic, and chronic toxicity assessments, are required to determine the safety profile of this compound and to identify any potential adverse effects.

Dose-Response Studies: Carefully designed dose-response studies in relevant animal models will be crucial for determining the effective therapeutic dose range of this compound.

The data generated from these preclinical studies will be critical for obtaining regulatory approval for future clinical trials in humans.

Q & A

Q. What analytical methods are recommended for quantifying Anhydrosecoisolariciresinol in plant matrices?

The quantification of this compound typically employs high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) for structural validation. For example, Charlet et al. (2002) developed an HPLC protocol optimized for flaxseed lignan analysis, achieving precise quantification by comparing retention times and mass/charge (m/z) ratios against reference standards . Method validation should include spiking experiments and calibration curves to ensure accuracy, especially in complex matrices like cooked chickpea, where bound and free forms of the compound exhibit distinct chromatographic profiles .

Q. How should this compound be stored to maintain stability in laboratory settings?

this compound is sensitive to light and temperature. Storage recommendations include:

  • Short-term : Dissolved in methanol or acetonitrile at 2–8°C for up to two weeks.
  • Long-term : As a lyophilized powder in airtight, light-protected containers at -20°C or lower.
    Decomposition risks increase if stored in aqueous solutions or exposed to repeated freeze-thaw cycles. Stability studies recommend periodic purity checks via HPLC to monitor degradation .

Q. What are the primary challenges in isolating this compound from flaxseed extracts?

Key challenges include:

  • Matrix complexity : Co-extraction of phenolic acids (e.g., ferulic acid) and other lignans (e.g., secoisolariciresinol diglucoside, SDG) necessitates multi-step purification using solvent partitioning (e.g., ethyl acetate/hexane mixtures) and column chromatography .
  • Artifact formation : Acidic hydrolysis conditions can inadvertently convert SDG into this compound, requiring neutralization steps post-hydrolysis to preserve native compound profiles .

Advanced Research Questions

Q. How do hydrolysis parameters (pH, temperature, duration) influence the formation of this compound during lignan extraction?

this compound is often an artifact formed during acid hydrolysis of SDG. Key factors include:

  • Acid concentration : 1 M HCl at 100°C for 1 hour maximizes SDG conversion to this compound, but prolonged exposure (>2 hours) degrades both compounds .
  • Alkaline vs. acid conditions : Alkaline hydrolysis (e.g., 0.5 M NaOH) preserves SDG oligomers, while acidic conditions favor this compound formation via dehydration .
    Method optimization should include kinetic studies (pseudo-first-order modeling) and LC-MS/MS monitoring to track intermediate products like secoisolariciresinol monoglucoside (SMG) .

Q. How can researchers resolve contradictory bioactivity results for this compound in cancer cell models?

Discrepancies in anti-cancer activity (e.g., growth inhibition in MCF-7 vs. MDA-MB-231 cells) may arise from:

  • Purity variations : Impurities in isolates (e.g., residual SDG) can confound bioactivity assays. Validate compound purity (>98%) via HPLC and NMR prior to testing .
  • Cell line specificity : Estrogen receptor (ER) status impacts lignan efficacy. For example, ER-positive MCF-7 cells show higher sensitivity to this compound than ER-negative MDA-MB-231 cells .
    Dose-response studies and combinatorial assays with metabolic inhibitors (e.g., CYP450 blockers) are recommended to clarify mechanisms .

Q. What experimental designs are critical for validating this compound’s role in oxidative stress modulation?

  • In vitro models : Use antioxidant assays (DPPH, FRAP) with controlled oxygen tension to assess radical scavenging capacity. Compare results with structurally similar lignans (e.g., enterodiol) to identify structure-activity relationships .
  • In vivo validation : Employ knockout models (e.g., Nrf2-deficient mice) to evaluate the compound’s dependence on antioxidant signaling pathways.
  • Artifact controls : Include sham hydrolysis treatments (no acid/alkali) to distinguish native this compound from process-induced artifacts .

Q. How can researchers address data inconsistencies in this compound quantification across studies?

Common sources of variability include:

  • Extraction protocols : Differences in solvent polarity (e.g., ethyl acetate vs. methanol) alter recovery rates. Standardize methods using reference materials like phyproof® standards .
  • Chromatographic conditions : Column type (C18 vs. HILIC) and mobile phase pH significantly affect retention times and peak resolution. Cross-validate methods with inter-laboratory studies .
  • Matrix effects : Plant cultivar and processing (e.g., cooking) modify lignan profiles. Report raw data (e.g., m/z ratios, relative peak areas) to enable cross-study comparisons .

Q. Methodological Recommendations

  • Systematic reviews : Follow Cochrane Handbook guidelines to synthesize evidence on extraction efficiency, bioactivity, and kinetic parameters, explicitly addressing heterogeneity in study designs .
  • Data reporting : Adhere to Beilstein Journal guidelines for experimental reproducibility, including full spectral data (NMR, MS) in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.